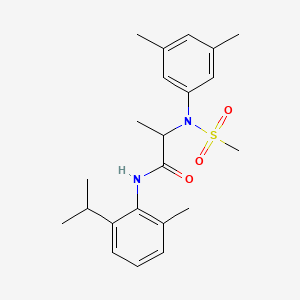![molecular formula C23H26ClN3O2 B4173183 N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4173183.png)
N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride
Overview
Description
N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride, also known as PAH or 3-PAH, is a small molecule compound that has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the immune response and inflammation. N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and survival of cancer cells, and inhibit the replication of viruses. Additionally, N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride in lab experiments is its ability to exhibit a range of biological activities. N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, which makes it a versatile compound for studying various diseases. However, one limitation of using N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride. One area of research is the development of more potent and selective analogs of N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride that can be used as therapeutic agents for specific diseases. Another area of research is the investigation of the mechanism of action of N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride, which may lead to the development of new drugs that target similar pathways. Additionally, further studies are needed to determine the safety and efficacy of N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride in vivo, which may pave the way for clinical trials in humans.
Scientific Research Applications
N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N'-[(3-phenyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
N'-(3-phenyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c27-20(18-6-8-24-9-7-18)25-26-21(28)23-13-16-10-17(14-23)12-22(11-16,15-23)19-4-2-1-3-5-19;/h1-9,16-17H,10-15H2,(H,25,27)(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSLUXMPMMHIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide](/img/structure/B4173101.png)
![dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4173106.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4173111.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)

![1-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B4173151.png)
![methyl 3-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4173158.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4173159.png)
![1-(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone hydrochloride](/img/structure/B4173166.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4173172.png)
![ethyl 4-(4-chlorophenyl)-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4173176.png)
![methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B4173188.png)
![ethyl 1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4173193.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B4173197.png)